1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene
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Overview
Description
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12I2O2 It is a derivative of benzene, where two iodine atoms are attached to ethoxy groups, which are further connected to the benzene ring through ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form ethoxybenzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Azidoethoxybenzene, thiocyanatoethoxybenzene.
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Ethoxybenzene derivatives.
Scientific Research Applications
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene involves its ability to form stable complexes with various substrates. The iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy linkages provide flexibility and stability to the compound, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis[2-(2-chloroethoxy)ethyl] ether
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene is unique due to the presence of iodine atoms, which enhance its reactivity and versatility in various chemical reactions. The ethoxy linkages provide additional stability and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
892844-88-1 |
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Molecular Formula |
C14H20I2O4 |
Molecular Weight |
506.11 g/mol |
IUPAC Name |
1,2-bis[2-(2-iodoethoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H20I2O4/c15-5-7-17-9-11-19-13-3-1-2-4-14(13)20-12-10-18-8-6-16/h1-4H,5-12H2 |
InChI Key |
KYYIIQHHXUPDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCI)OCCOCCI |
Origin of Product |
United States |
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